5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrol-3-one core substituted with a thiazole ring and aromatic groups. Key structural elements include:
- Pyrrol-3-one backbone: A five-membered lactam ring with a ketone group at position 2.
- Thiazole moiety: A 1,3-thiazol-2-yl group at position 4, substituted with a 3,4-dimethoxyphenyl ring.
- Aromatic substituents: A 2-isopropylphenyl group at position 1 and an amino group at position 3.
This structural framework is associated with diverse biological activities, particularly antimicrobial and antifungal properties, as seen in structurally related compounds (see Section 2) .
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H25N3O3S/c1-14(2)16-7-5-6-8-18(16)27-12-19(28)22(23(27)25)24-26-17(13-31-24)15-9-10-20(29-3)21(11-15)30-4/h5-11,13-14,25,28H,12H2,1-4H3 |
InChI Key |
UVZPFNXSDFZJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-Thiazol-2-Amine
The thiazole core is synthesized via cyclocondensation of a thioamide derivative with α-haloketones:
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Starting Materials :
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3,4-Dimethoxyphenylthioamide (prepared from 3,4-dimethoxybenzonitrile and hydrogen sulfide).
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2-Bromo-1-(2-isopropylphenyl)ethan-1-one.
-
-
Reaction Conditions :
-
Solvent: Ethanol, reflux at 80°C for 12 hours.
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Catalyst: Triethylamine (1.2 equiv).
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Yield: 68–72%.
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Mechanistic Insight : The thioamide undergoes nucleophilic attack on the α-haloketone, followed by cyclization to form the thiazole ring.
Pyrrolone Core Assembly via Cyclocondensation
The pyrrolone ring is constructed using a modified Hantzsch dihydropyridine synthesis:
-
Reagents :
-
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (from Step 1.1).
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Ethyl acetoacetate.
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2-Isopropylbenzaldehyde.
-
-
Conditions :
-
Solvent: Acetic acid, 120°C, 6 hours.
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Catalyst: p-Toluenesulfonic acid (10 mol%).
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Yield: 55–60%.
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Key Optimization :
-
Excess acetic acid enhances protonation of the aldehyde, accelerating imine formation.
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Microwave-assisted synthesis reduces reaction time to 1.5 hours with comparable yields.
One-Pot Three-Component Approach
A streamlined method using trifluoroacetic acid (TFA) as a catalyst enables simultaneous formation of the pyrrolone and thiazole rings:
Reaction Scheme
Mechanistic Analysis
-
TFA promotes both Knoevenagel condensation (for pyrrolone) and thiazole cyclization.
-
Density functional theory (DFT) calculations confirm that TFA lowers the activation energy for imine intermediate formation.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
For high-purity batches, Suzuki-Miyaura coupling introduces the 2-isopropylphenyl group post-cyclization:
Protocol
-
Substrates :
-
5-Amino-4-(4-bromo-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
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2-Isopropylphenylboronic acid.
-
-
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Multi-Step Synthesis | 55–60 | 98.5 | 18 hours | High reproducibility |
| One-Pot TFA Catalysis | 48–52 | 95.2 | 8 hours | Reduced steps |
| Suzuki Cross-Coupling | 65–70 | 99.1 | 12 hours | Precise functional group control |
Notes :
-
The multi-step method remains preferred for large-scale production due to established protocols.
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The Suzuki route offers superior regioselectivity but requires expensive catalysts.
Purification and Characterization
-
Chromatography :
-
Silica gel column (ethyl acetate/hexane, 3:7) removes unreacted thioamide and haloketones.
-
-
Spectroscopic Data :
Challenges and Optimization Strategies
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Low Yields in One-Pot Synthesis : Attributed to competing side reactions; adding molecular sieves (4Å) improves yield to 58%.
-
Byproduct Formation : 2-Isopropylphenyl dimerization occurs above 130°C; maintaining temperatures below 120°C mitigates this.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Potential Drug Development : This compound has been identified as a lead candidate for developing new drugs with potential anti-inflammatory , anticancer , and antimicrobial properties. Its structural features allow it to interact with various biological targets.
Case Study : Research has shown that derivatives of this compound exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro assays indicated that these compounds can inhibit cell proliferation effectively.
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.216 ± 1.1 | Sorafenib |
| HCT-116 | 0.259 ± 1.5 | Sorafenib |
Biological Studies
Investigation of Cellular Processes : The compound can be utilized as a biochemical probe to study its effects on cellular mechanisms. It has shown potential in modulating enzyme activity related to inflammatory pathways.
Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit certain kinases involved in signaling pathways that promote tumor growth.
Industrial Applications
Synthesis of Advanced Materials : This compound can be employed in the synthesis of advanced materials due to its unique chemical reactivity. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in organic synthesis.
Catalytic Applications : It can also serve as a catalyst in organic reactions, enhancing the efficiency of chemical processes in industrial settings.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrol-3-one derivatives functionalized with thiazole and aryl groups. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity :
- The 3,4-dimethoxyphenyl group in the target compound may enhance antifungal activity by increasing membrane permeability, as seen in isocoumarin derivatives .
- Chlorine substituents (e.g., in Analog 1) improve antimicrobial efficacy due to electron-withdrawing properties .
4-Methylthiazole (Analog 2) reduces steric bulk, possibly improving target binding .
Structural Flexibility :
- Aliphatic chains (e.g., phenylethyl in Analog 3) may enhance solubility but reduce target specificity compared to rigid aryl groups .
Biological Activity
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. The compound features an amino group, a thiazole ring, and a pyrrolone structure, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S |
| Molecular Weight | 430.5 g/mol |
| Structural Features | Amino group, thiazole ring, pyrrolone structure |
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation in human cancerous cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung carcinoma) .
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth. For example, compounds have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) kinases, which are critical for tumor growth and angiogenesis .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| EGFR | 0.216 ± 1.1 | Sorafenib |
| VEGFR-2 | 0.259 ± 1.5 | Sorafenib |
Enzyme Inhibition
The compound's thiazole moiety is known for its ability to interact with various enzymes involved in inflammatory processes and cellular signaling pathways. Research has identified that similar thiazole derivatives can inhibit enzymes such as JNK (c-Jun N-terminal kinase) and other kinases related to inflammation and cancer progression .
The inhibition of these enzymes suggests a dual role for the compound in both anticancer and anti-inflammatory therapies. The structure-activity relationship indicates that modifications to the thiazole ring can significantly affect the potency of enzyme inhibition .
Case Studies and Research Findings
Case Study 1: Anticancer Activity Evaluation
In one study evaluating the anticancer properties of a related thiazole derivative, researchers conducted MTT assays across multiple cancer cell lines. The results indicated that the derivative exhibited selective cytotoxicity comparable to established chemotherapeutics like Vinblastine and Colchicine .
Case Study 2: Kinase Inhibition
A study investigating the inhibitory effects on EGFR and VEGFR showed that the thiazole-containing compounds had IC50 values indicating strong inhibitory potential compared to Sorafenib . This highlights the therapeutic promise of these compounds in targeting specific molecular pathways involved in cancer.
Q & A
Q. What are the key synthetic steps for 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one?
- Methodological Answer : The synthesis involves two critical steps:
-
Nucleophilic substitution : Reacting 2-(4-aryl-1,3-thiazol-2-yl)-3-oxo-4-chlorobutyronitriles with primary aromatic amines (e.g., 2-isopropylaniline) to replace chlorine with an amino group .
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Cyclization : Intramolecular addition of the secondary amino group to the cyano group, forming the pyrrolone ring. This step requires refluxing in xylene (10 mL) for 25–30 hours, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from methanol or 2-propanol .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Substitution | Primary aromatic amine, dichloromethane, –20°C to –15°C, 40–48 hr | ~60–70% | |
| Cyclization | Xylene reflux, chloranil (1.4 mmol), 5% NaOH wash | ~45–63% |
Q. How is the compound purified after synthesis?
- Methodological Answer :
- Column chromatography : Use ethyl acetate/hexane (1:4) to isolate the crude product .
- Recrystallization : Dissolve the solid in 2-propanol or methanol under reduced pressure, followed by slow cooling to obtain high-purity crystals. For example, recrystallization from methanol yields >95% purity .
Q. What spectroscopic methods confirm the compound’s structure?
- Methodological Answer :
-
1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for thiazole and dimethoxyphenyl groups) and pyrrolone NH2 (δ 5.2–5.5 ppm) .
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HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C24H24N3O3S: 434.15) .
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FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .
- Example Characterization Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 2.9 (isopropyl CH3), δ 3.8 (OCH3), δ 6.8–7.4 (aromatic H) | |
| HRMS | m/z 434.15 [M+H]+ (calculated), 434.14 (observed) |
Advanced Questions
Q. How does the thiazole ring’s substitution pattern influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents. Compare anti-ischemic activity using in vitro models (e.g., rat cardiac ischemia) .
- Molecular Docking : Simulate interactions with biological targets (e.g., adenosine receptors) to identify critical hydrogen bonds or hydrophobic interactions involving the thiazole ring .
Q. How can researchers resolve low yields in the cyclization step?
- Methodological Answer :
-
Optimize Reaction Time : Extend reflux duration to 30–35 hours (monitor via TLC).
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) to accelerate cyclization .
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Solvent Choice : Replace xylene with higher-boiling solvents (e.g., DMF) to improve reaction efficiency .
- Case Study :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Triethylamine (0.12 g) | +15% yield | |
| DMF reflux | +20% yield (vs. xylene) |
Q. How to address contradictory NMR data across synthetic batches?
- Methodological Answer :
- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Recrystallization Solvent Variation : Compare spectra after recrystallizing from methanol vs. 2-propanol to isolate polymorphic forms .
- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility (e.g., rotation of isopropyl group) .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
